molecular formula C12H14F8N2O2 B5067109 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide

2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide

Cat. No.: B5067109
M. Wt: 370.24 g/mol
InChI Key: RTSKRWJWWXOXOA-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common method involves the reaction of 2,2,3,3-tetrafluoropropanoyl chloride with 4-aminocyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted fluorinated compounds

Scientific Research Applications

2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in drug development due to its stability and ability to interact with biological molecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of high-performance polymers, coatings, and surfactants due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoro-1,4-butanediol
  • 2,2,3,3-tetrafluoro-1-propanol
  • 2,3,3,3-tetrafluoropropene

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide stands out due to its unique combination of fluorinated groups and amide functionality. This combination imparts exceptional stability, chemical resistance, and the ability to form strong interactions with biological and chemical targets. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F8N2O2/c13-7(14)11(17,18)9(23)21-5-1-2-6(4-3-5)22-10(24)12(19,20)8(15)16/h5-8H,1-4H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKRWJWWXOXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C(C(F)F)(F)F)NC(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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